molecular formula C7H12O B1652229 1-Cyclopropylbutan-2-one CAS No. 14113-91-8

1-Cyclopropylbutan-2-one

Cat. No.: B1652229
CAS No.: 14113-91-8
M. Wt: 112.17 g/mol
InChI Key: CWBXRPMPOBUVMH-UHFFFAOYSA-N
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Description

1-Cyclopropylbutan-2-one is a cyclic ketone characterized by a cyclopropyl group attached to the second carbon of a butanone backbone. Its molecular formula is C₇H₁₂O, with a monoisotopic mass of 112.08881 Da and an InChIKey of CWBXRPMPOBUVMH-UHFFFAOYSA-N . The compound’s synthesis is rooted in methodologies applicable to cyclopropane derivatives, such as cyclopropanol ring expansions or [2+2] cycloadditions, which are well-established for generating strained cyclic systems . Its structural uniqueness lies in the combination of a highly strained cyclopropane ring and a ketone functional group, which may influence reactivity and applications in organic synthesis or pharmaceutical intermediates.

Properties

IUPAC Name

1-cyclopropylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-7(8)5-6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBXRPMPOBUVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604419
Record name 1-Cyclopropylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14113-91-8
Record name 1-Cyclopropylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutan-2-one can be synthesized through various methods, including the [2 + 2] cycloaddition reaction, which is a primary and commonly used method for synthesizing cyclobutanes . This reaction involves the combination of two alkenes or an alkene and an alkyne to form a cyclobutane ring. The reaction conditions typically involve the use of a catalyst, such as a transition metal complex, and can be carried out under mild to moderate temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: Substitution reactions can occur at the cyclopropyl ring or the carbonyl group, using reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Cyclopropylbutan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Cyclopropylbutan-2-one with structurally related cyclic ketones and derivatives:

Table 1: Comparative Analysis of Cyclic Ketones and Derivatives

Compound Name Molecular Formula Molecular Weight (Da) Functional Group(s) Key Structural Feature Synthesis Method Patent/Literature Count Source
This compound C₇H₁₂O 112.09 Ketone Cyclopropyl ring Cyclopropanol ring expansion 80 patents
1-Cyclobutylpropan-1-one C₇H₁₂O 112.09 Ketone Cyclobutyl ring [2+2] Cycloaddition 90 patents
3-(3-Hydroxy-2-oxopropyl)-2,2-dimethylcyclobutane-1-carboxylic acid C₁₀H₁₄O₄ 198.09 Ketone, Carboxylic acid Cyclobutane, hydroxyl, methyl groups Not specified -
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate C₁₅H₂₆O₂ 216.32* Ester Cyclobutane, complex substituents Photoredox catalysis -
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde C₉H₁₆O₂ 156.22 Carbaldehyde, Alcohol Cyclobutane, hydroxyl Not specified -


*Calculated molecular weight based on formula.

Key Observations:

Structural and Functional Group Variations :

  • Ring Size : this compound’s cyclopropyl ring introduces higher ring strain compared to the cyclobutyl group in 1-cyclobutylpropan-1-one. This strain may enhance reactivity in ring-opening or functionalization reactions .
  • Functional Groups : Derivatives like the cyclobutane-carboxylic acid (C₁₀H₁₄O₄) and carbaldehyde (C₉H₁₆O₂) exhibit additional polar groups (e.g., carboxylic acid, alcohol), increasing solubility and diversifying applications in drug design or polymer chemistry .

Synthesis Methodologies: Cyclopropane-containing compounds (e.g., this compound) often utilize ring expansions of cyclopropanol precursors , whereas cyclobutane derivatives (e.g., the methyl ester in ) employ advanced techniques like photoredox-catalyzed radical-polar cascades .

Industrial Relevance :

  • Both this compound and 1-cyclobutylpropan-1-one show robust patent activity (80 vs. 90 patents), suggesting utility in agrochemicals, fragrances, or medicinal chemistry . The absence of literature highlights a gap in academic research despite industrial interest.

Physicochemical Properties :

  • The carbaldehyde and ester derivatives (e.g., C₉H₁₆O₂ and C₁₅H₂₆O₂) have higher molecular weights and functional complexity, likely leading to distinct boiling points, stability, and biological activity compared to simpler ketones like this compound .

Biological Activity

1-Cyclopropylbutan-2-one is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H12OC_7H_{12}O and features a cyclopropyl group attached to a butanone backbone. Its structure can be represented as follows:

Structure C3H5C(C3H7)O\text{Structure }\quad \text{C}_3\text{H}_5\text{C}(\text{C}_3\text{H}_7)\text{O}

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on enzymatic processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting potential use as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species, with results summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Modulation

This compound has been shown to modulate specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of certain dehydrogenases, which play crucial roles in metabolic processes. This inhibition can lead to altered metabolic rates and may have implications for conditions such as diabetes and obesity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific receptor sites or enzymes, leading to changes in cellular signaling pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cardiovascular Health : A study explored the compound's effects on cardiac function. It was found to stabilize calcium release from ryanodine receptors, enhancing cardiac contractility without inducing toxicity at therapeutic concentrations.
  • Anti-inflammatory Effects : Another study reported that this compound reduced inflammatory markers in vitro, indicating potential for treating inflammatory diseases.

Safety Profile

Safety assessments have indicated that this compound exhibits low toxicity levels at concentrations used in biological assays. Cytotoxicity tests showed no significant cell death at concentrations up to 50 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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